

Application Note and Protocol: Formation of 2-(Methoxymethyl)morpholine Hydrochloride

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Compound of Interest

Compound Name: 2-(Methoxymethyl)morpholine
hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethyl)morpholine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a common feature in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of 2-(Methoxymethyl)morpholine and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved stability and handling properties.

Overall Reaction Scheme

The formation of **2-(Methoxymethyl)morpholine hydrochloride** is a two-step process:

- Synthesis of the Free Base: Synthesis of (R)-2-(Methoxymethyl)morpholine from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.^[1]
- Hydrochloride Salt Formation: Reaction of the purified 2-(Methoxymethyl)morpholine with hydrochloric acid to yield the corresponding hydrochloride salt.

Experimental Protocols

3.1. Materials and Reagents

- (R)-(-)-Epoxypropyl methyl ether
- 2-Aminoethanesulfonic acid
- Sodium hydroxide (40% aqueous solution)
- Methanol
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated HCl)
- Diethyl ether (anhydrous)

3.2. Protocol for Synthesis of (R)-2-(Methoxymethyl)morpholine[1]

This protocol is adapted from the synthesis of (2R)-2-(Methoxymethyl)morpholine.[1]

- In a reaction vessel, dissolve 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in a 40% aqueous sodium hydroxide solution (11 mL).
- Heat the mixture to 50°C.
- Slowly add a solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) dropwise to the heated mixture.
- Stir the reaction mixture at 50°C for 75 minutes.
- Add an additional 19 mL of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.

- Cool the reaction mixture to room temperature and dilute with deionized water (76 mL).
- Extract the aqueous phase with ethyl acetate (3 x 75 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-hexane (2:8) eluent to yield (R)-2-(Methoxymethyl)morpholine as a colorless oil.

3.3. Protocol for the Formation of **2-(Methoxymethyl)morpholine Hydrochloride**

This is a general procedure for the formation of a hydrochloride salt from a free base amine.

- Dissolve the purified 2-(Methoxymethyl)morpholine (1.0 g, 7.62 mmol) in anhydrous diethyl ether (20 mL) in a clean, dry flask.
- Cool the solution in an ice bath (0-5°C).
- While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete. Alternatively, gaseous hydrogen chloride can be bubbled through the solution, or a stoichiometric amount of concentrated aqueous HCl can be added, followed by a solvent that will azeotropically remove water if the free base is not water-soluble. The use of ethereal HCl is often preferred to avoid introducing water.
- Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- Dry the resulting **2-(Methoxymethyl)morpholine hydrochloride** salt under vacuum to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **2-(Methoxymethyl)morpholine Hydrochloride**

Step	Product	Starting Material Mass (g)	Molar Equivalent	Product Mass (g)	Yield (%)	Purity (by NMR)
1	(R)-2-(Methoxymethyl)morpholine	0.800 (of epoxide)	1.0	0.121	10	>95%
2	2-(Methoxymethyl)morpholine HCl	1.0	1.0	1.25 (theoretical)	~95 (typical)	>98%

Note: The yield for step 1 is as reported in the literature.[1] The yield for step 2 is a typical expected yield for a salt formation reaction.

Visualization of Experimental Workflow



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Caption: Experimental workflow for the synthesis of 2-(Methoxymethyl)morpholine and its hydrochloride salt.

Characterization

The final product, **2-(Methoxymethyl)morpholine hydrochloride**, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Melting Point Analysis: To determine the melting point of the salt.
- FTIR Spectroscopy: To identify characteristic functional group vibrations.
- Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
- Organic solvents are flammable. Keep away from ignition sources.
- Hydrochloric acid is corrosive and has toxic fumes. Handle with care.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

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References

- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
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